1-Tert-butyl 3-methyl 2,2-dimethylmalonate
CAS No.: 85293-46-5
Cat. No.: VC3806906
Molecular Formula: C10H18O4
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 85293-46-5 |
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Molecular Formula | C10H18O4 |
Molecular Weight | 202.25 g/mol |
IUPAC Name | 3-O-tert-butyl 1-O-methyl 2,2-dimethylpropanedioate |
Standard InChI | InChI=1S/C10H18O4/c1-9(2,3)14-8(12)10(4,5)7(11)13-6/h1-6H3 |
Standard InChI Key | ZXTMFWHKFMRXOI-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)C(C)(C)C(=O)OC |
Canonical SMILES | CC(C)(C)OC(=O)C(C)(C)C(=O)OC |
Introduction
Structural Elucidation and Molecular Identity
Chemical Composition and Nomenclature
1-Tert-butyl 3-methyl 2,2-dimethylmalonate is a diester of malonic acid with the molecular formula CHO and a molecular weight of 202.25 g/mol . Its IUPAC name, O1-tert-butyl O3-methyl 2,2-dimethylpropanedioate, reflects the substitution pattern:
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A tert-butyl group (-OC(CH)) at the first ester position.
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A methyl group (-OCH) at the third ester position.
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Two methyl groups (-CH) on the central carbon of the malonate backbone .
The compound’s structure is critical for its steric and electronic properties, influencing reactivity and stability.
Synthetic Methodologies
Alkylation of Malonate Esters
The synthesis of 1-tert-butyl 3-methyl 2,2-dimethylmalonate typically involves sequential alkylation of a malonate precursor. A representative pathway involves:
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Deprotonation: Treatment of tert-butyl methyl malonate (CAS 42726-73-8) with a strong base like sodium hydride (NaH) in dimethylformamide (DMF) generates a resonance-stabilized enolate .
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Methylation: Reaction with methyl iodide (CHI) at 0–25°C introduces methyl groups at the α-position. The reaction proceeds via an S2 mechanism, yielding the 2,2-dimethyl derivative .
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Workup and Purification: Extraction with dichloromethane, drying over MgSO, and silica gel chromatography (hexane/ethyl acetate) afford the pure product in ~77% yield .
Key Reaction Conditions:
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Temperature: 0°C (initial) → 25°C (final).
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Solvent: DMF or tetrahydrofuran (THF).
Alternative Routes
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Transesterification: Exchange of ester groups using acid or base catalysts, though this method is less common due to competing side reactions .
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Protection-Deprotection Strategies: Use of tert-butyl esters as protecting groups in multi-step syntheses, enabling selective functionalization .
Physicochemical Properties
Chemical Reactivity
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Hydrolysis: Susceptible to acidic or basic hydrolysis, yielding tert-butanol, methanol, and dimethylmalonic acid.
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Thermal Decomposition: At elevated temperatures, β-keto ester degradation may occur, releasing acetone and CO .
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Radical Reactions: Participation in photooxidation pathways, forming peroxynitrate derivatives in the presence of NO .
Applications in Organic Synthesis
Building Block for Complex Molecules
The compound’s steric bulk and electronic properties make it valuable for:
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Peptide Mimetics: Incorporation into non-natural amino acids via alkylation or Michael additions .
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Polymer Chemistry: Monomer for ester-based polymers with tailored thermal stability .
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Pharmaceutical Intermediates: Key precursor in synthesizing β-keto esters and heterocyclic compounds .
Catalytic and Mechanistic Studies
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